

Unveiling the Novelty of Lsd1-IN-38: A Technical Guide

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Compound of Interest

Compound Name: *Lsd1-IN-38*

Cat. No.: *B15583431*

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Abstract

Lsd1-IN-38, also known as NCD38, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth analysis of the novelty of **Lsd1-IN-38**, focusing on its mechanism of action, quantitative biochemical and cellular activity, and its impact on critical signaling pathways. Through the detailed presentation of experimental data and methodologies, this document serves as a comprehensive resource for researchers in oncology and drug development. The primary novelty of **Lsd1-IN-38** lies in its ability to induce myeloid differentiation in leukemia cells by disrupting the interaction between LSD1 and the transcription factor GFI1B, leading to the activation of the ERG super-enhancer.

Introduction to Lsd1-IN-38 (NCD38)

Lsd1-IN-38, scientifically referred to as NCD38, is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription. By removing these marks, LSD1 generally acts as a transcriptional repressor. In certain contexts, it can also demethylate H3K9me1/2, acting as a transcriptional activator. LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML), and is a promising therapeutic target.

Lsd1-IN-38 distinguishes itself from other LSD1 inhibitors through its specific mechanism of action that leads to the activation of hematopoietic regulators, offering a novel therapeutic strategy for certain hematological malignancies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Lsd1-IN-38** (NCD38).

Parameter	Value	Reference
IC50 (LSD1 Inhibition)	0.59 μ M	[1]
Cell Line	GI50	Reference
HEL (Erythroleukemia)	Not Reported	
MOLT-4 (T-ALL)	0.87 μ M	[2]
HAL-01 (B-cell ALL)	1.10 μ M	[2]
KE-37 (T-cell ALL)	3.64 μ M	[2]
P30-OHK (T-ALL)	3.85 μ M	[2]
SUP-B15 (B-cell ALL)	1.87 μ M	[2]
LC4-1 (T-cell ALL)	2.73 μ M	[2]

Table 1: Biochemical and Cellular Activity of **Lsd1-IN-38** (NCD38)

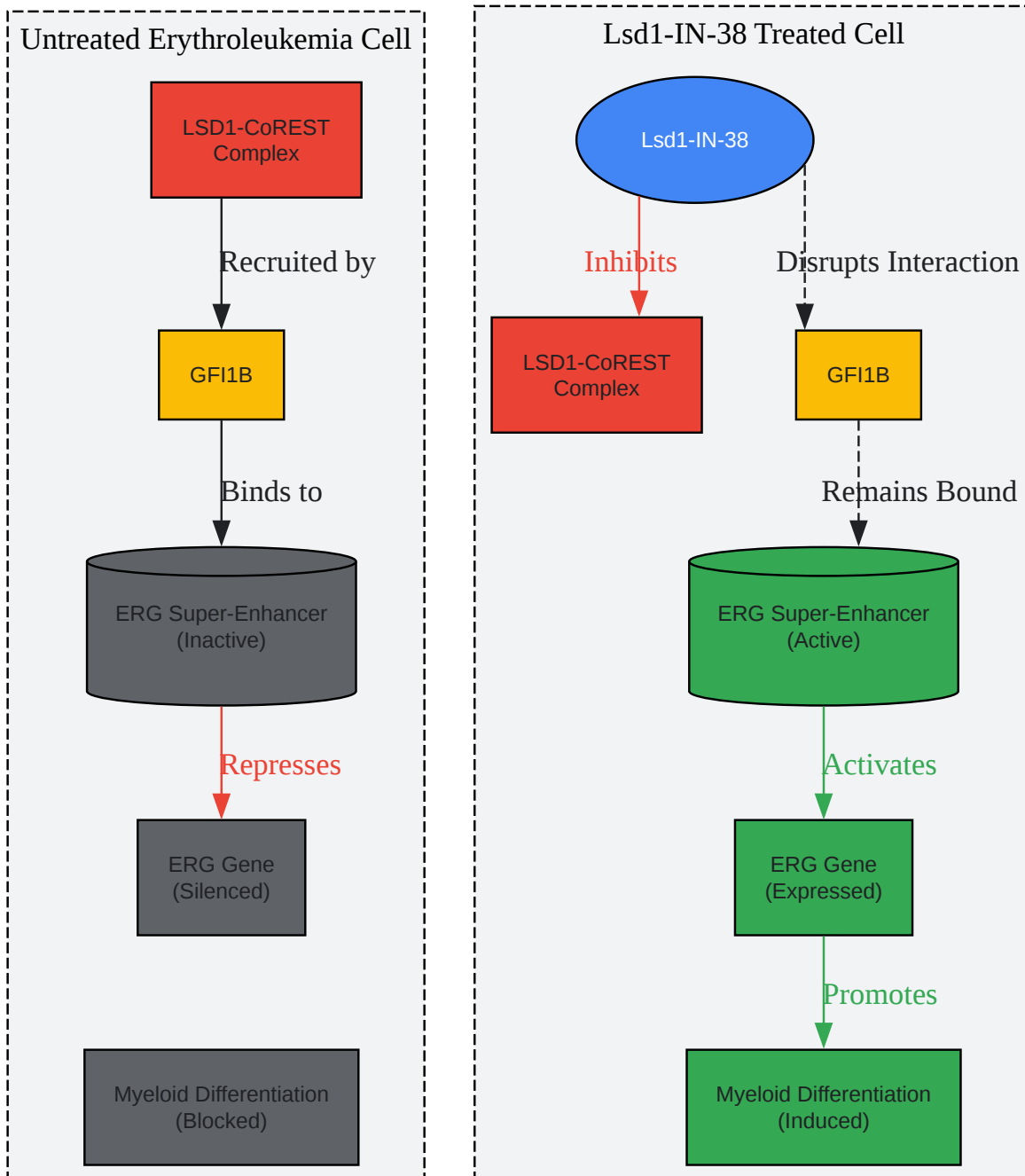
Parameter	Observation	Cell Line	Reference
H3K27ac Levels at ERG Super-enhancer	Increased	HEL	[3]
ERG (Ets Related Gene) mRNA Expression	Upregulated	HEL	[3]
CD235a (Erythroid Marker) Expression	Downregulated	HEL	
CD11b (Myeloid Marker) Expression	Upregulated	HEL	
Number of Activated Super-Enhancers	~500	HEL	[4]
Commonly Upregulated Genes in Leukemia Cells	62	Various	[4]

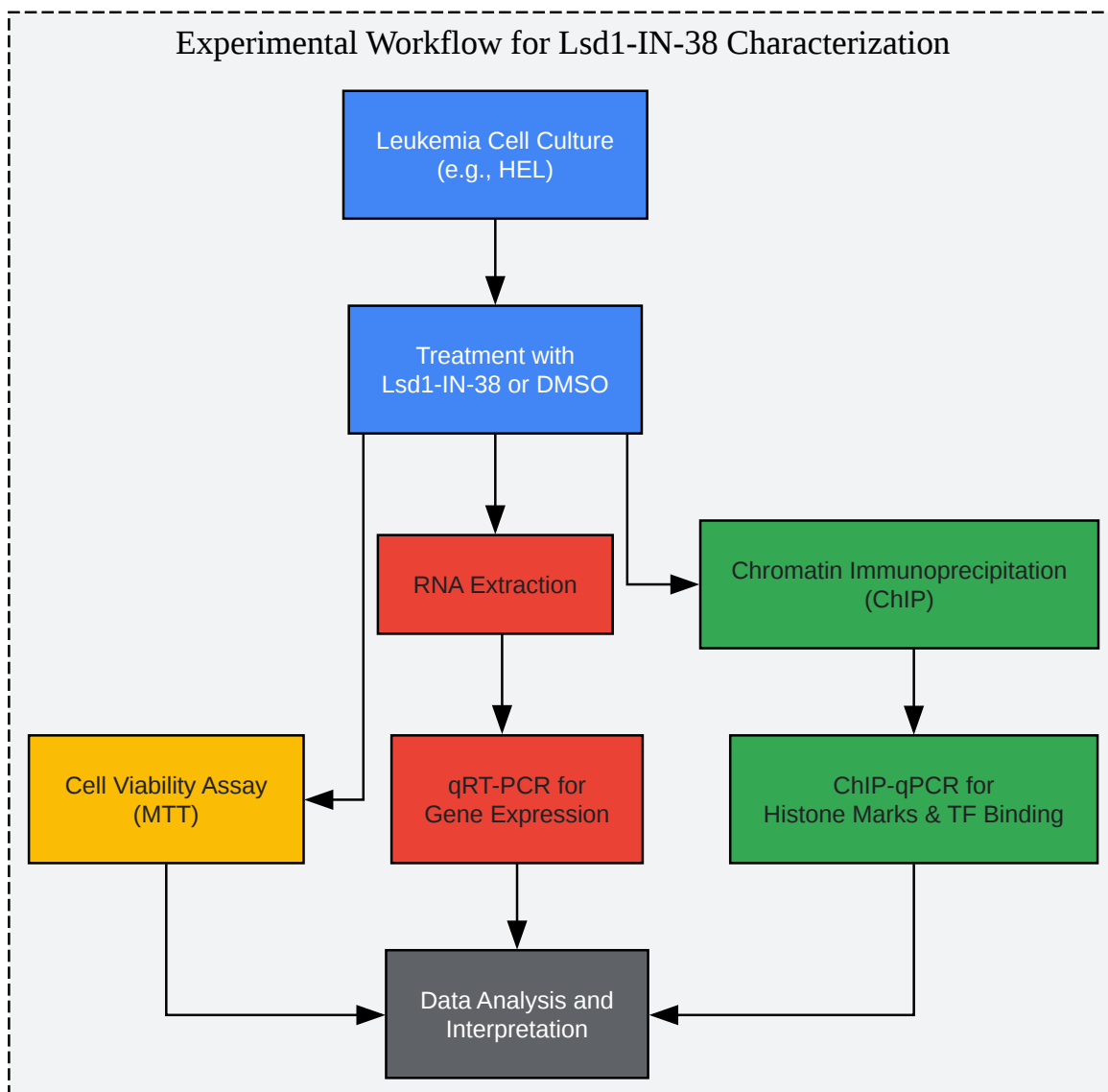
Table 2: Epigenetic and Gene Expression Changes Induced by **Lsd1-IN-38** (NCD38)

Mechanism of Action: The LSD1-GFI1B-ERG Axis

The novelty of **Lsd1-IN-38**'s mechanism of action lies in its ability to selectively disrupt the protein-protein interaction between LSD1 and the transcriptional repressor GFI1B (Growth Factor Independent 1B). In normal hematopoietic development, GFI1B recruits LSD1 and its associated CoREST complex to the super-enhancer region of the ERG gene, a master regulator of hematopoietic stem cell development and myeloid differentiation. This complex leads to the demethylation of H3K4me2, resulting in the silencing of ERG expression.

Lsd1-IN-38 treatment physically separates LSD1 and the CoREST complex from GFI1B at the ERG super-enhancer. This dissociation prevents the demethylation of H3K4me2 and leads to an increase in H3K27 acetylation, a hallmark of active enhancers. The activation of the ERG super-enhancer results in the upregulation of ERG transcription, which in turn promotes myeloid differentiation and has an anti-leukemic effect in erythroleukemia cells[3].





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References

- 1. epigentek.com [epigentek.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Table 1, LSD1 histone demethylase assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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